N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-20(15-6-4-3-5-7-15)18(21)14-8-10-19-17(12-14)22-16-9-11-23-13-16/h3-8,10,12,16H,2,9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCPOQHVGKDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)OC3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Synthesis Methods
Stepwise Synthesis via Thorpe-Ziegler Isomerization
A foundational strategy for constructing pyridine-carboxamide scaffolds involves Thorpe-Ziegler-type isomerization, as demonstrated in the synthesis of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives. In this approach, 2-chloro-N-phenylacetamides react with thienopyridine precursors under basic conditions, yielding fused heterocyclic systems. Adapting this method to N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide would require:
- Functionalization of the pyridine core : Introducing the thiolan-3-yloxy moiety at the C2 position via nucleophilic aromatic substitution, leveraging the electron-withdrawing nature of the carboxamide group to activate the pyridine ring.
- Amide bond formation : Coupling the ethyl-phenylamine group to the C4-carboxylic acid derivative using activating agents such as HATU or EDCI.
Key reaction parameters include the use of ethanol as a solvent and triethylamine (TEA) as a base, which facilitate deprotonation and intermediate stabilization. Yields for analogous reactions range from 80–90%, with purity achieved through recrystallization in toluene-DMF mixtures.
Table 1: Reaction Conditions for Thorpe-Ziegler-Based Synthesis
| Parameter | Specification | Source |
|---|---|---|
| Solvent | Ethanol | |
| Base | Triethylamine (TEA) | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 2–3 hours | |
| Purification | Recrystallization (toluene:DMF = 3:1) | |
| Yield | 80–90% |
Multi-Component Reaction Approaches
Three-component reactions offer a streamlined alternative for assembling complex heterocycles. For instance, dithiolo[3,4-b]pyridine-5-carboxamides were synthesized via a one-pot reaction involving aromatic aldehydes, cyanoacetamide, and dithiomalondianilide in the presence of morpholine. Translating this to the target compound would involve:
- Condensation : Reacting 3-thiolanone with cyanoacetamide to form a cyanoacrylamide intermediate.
- Cyclization : Treating the intermediate with N-ethyl-N-phenylcarbamoyl chloride under basic conditions to induce ring closure.
Ethanol remains the solvent of choice, while morpholine acts as both a catalyst and proton shuttle, reducing activation barriers to 28.8 kcal/mol as evidenced by DFT studies. Yields for similar systems range from 22–54%, depending on substituent electronic effects.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency for pyridine-carboxamide syntheses. In the preparation of N-phenylthieno[2,3-b]pyridine-2-carboxamides, microwave heating at 150°C reduced reaction times from hours to minutes while maintaining yields above 85%. Applying this to this compound could involve:
- Rapid activation : Microwave energy promotes dipole rotation in polar intermediates, accelerating nucleophilic substitution at the pyridine C2 position.
- Reduced side reactions : Homogeneous heating minimizes decomposition pathways, improving product purity.
Table 2: Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method | Source |
|---|---|---|---|
| Temperature | 78°C | 150°C | |
| Reaction Time | 2–3 hours | 10–15 minutes | |
| Yield | 80–90% | 85–90% | |
| Energy Input | 150 W | 300 W |
Solvent and Catalyst Optimization
Role of Ethanol as Solvent
Ethanol emerges as a versatile solvent due to its ability to dissolve both polar and non-polar intermediates while stabilizing charged transition states. In the synthesis of dithiolopyridines, ethanol facilitated a 43% yield improvement compared to i-PrOH or acetone. For the target compound, ethanol’s protic nature may aid in proton transfer during cyclization, particularly in steps involving thiolan-3-yloxy group incorporation.
Use of Morpholine and Other Amines
Morpholine’s dual role as a base and catalyst is critical in multi-component reactions. DFT calculations reveal that morpholine lowers the activation energy of cyclization steps by stabilizing developing negative charges through hydrogen bonding. Alternative amines like piperidine or TEA show comparable efficacy but require higher stoichiometric ratios.
Purification and Characterization
Recrystallization Techniques
Recrystallization remains the gold standard for purifying pyridine-carboxamides. Optimal solvent systems include:
Mechanistic Insights and Computational Studies
Density functional theory (DFT) analyses of analogous systems identify cyclization as the rate-limiting step, with activation barriers of 28.8 kcal/mol. For this compound, computational modeling predicts:
Industrial Production Considerations
Scaling up synthesis requires:
- Continuous flow reactors : To maintain precise temperature control during exothermic cyclization steps.
- Catalyst recycling : Immobilized morpholine derivatives on mesoporous silica enable reuse across multiple batches.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity. The tetrahydrothiophene moiety may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)benzamide
- N-ethyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)pyridine
Uniqueness
N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide stands out due to its isonicotinamide core, which imparts unique chemical and biological properties. This core structure allows for diverse functionalization and potential therapeutic applications, distinguishing it from other similar compounds.
Biological Activity
N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features an isonicotinamide core which contributes to its biological properties. The compound can be synthesized through various methods, typically involving the reaction of isonicotinic acid with tetrahydrothiophene in the presence of triethylamine as a base under reflux conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways related to cell growth, apoptosis, and inflammation. The compound may interact with enzymes and receptors, influencing their activity and potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Antioxidant Properties
This compound has shown promise as an antioxidant. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in various chronic diseases .
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, anti-inflammatory, antioxidant |
| N-methyl-N-benzylpyridine | Similar core structure | Limited antimicrobial activity |
| 2-(Thiolan) derivatives | Varying substitutions | Variable biological effects |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating a promising scope for further development as an antibiotic agent.
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced levels of inflammatory markers compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-4-carboxamide, and how is regioselectivity ensured during its preparation?
- Methodological Answer : The synthesis typically involves multi-step reactions, including pyridine ring functionalization, carboxamide coupling, and thiolan-ether linkage formation. For regioselectivity, reagents like Pd-catalyzed cross-coupling or Mitsunobu reactions (for ether bond formation) are critical. Reaction conditions (e.g., temperature, solvent polarity) and protecting groups for sensitive moieties (e.g., thiolan oxygen) must be optimized. Analytical techniques such as NMR and MS are used to confirm intermediate structures and final product purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are essential for structural confirmation. Purity is assessed via HPLC (with UV/Vis or MS detection) and elemental analysis. For chiral centers (if present), circular dichroism (CD) or X-ray crystallography may be employed. Contaminants like unreacted starting materials or byproducts are identified using TLC and GC-MS .
Q. How do the electronic and steric properties of the thiolan-3-yloxy group influence the compound’s reactivity?
- Methodological Answer : The thiolan (tetrahydrothiophene) ring introduces steric bulk and electron-donating effects via its oxygen atom. Computational tools (e.g., DFT calculations) can map electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Experimentally, substituent effects are studied through comparative synthesis of analogs (e.g., replacing thiolan with oxolane) and monitoring reaction rates in SNAr or cross-coupling reactions .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s interaction with biological targets?
- Methodological Answer : SAR studies involve synthesizing derivatives with modifications to the pyridine core, carboxamide substituents (e.g., N-ethyl vs. N-propyl), or thiolan-ether linkage. Biological assays (e.g., enzyme inhibition, cell viability) are paired with computational docking (AutoDock, Schrödinger) to correlate structural changes with activity. For example, replacing the thiolan group with a furan ring (as in ) may alter binding affinity to kinases or GPCRs .
Q. How can 3D-QSAR or molecular dynamics simulations guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : 3D-QSAR models (built using software like MOE or SYBYL) identify pharmacophores critical for activity. Molecular dynamics simulations (e.g., GROMACS) predict solubility, membrane permeability, and metabolic stability. For instance, introducing polar groups on the phenyl ring (N-phenyl substituent) may improve aqueous solubility without compromising target binding, as seen in analogous kinase inhibitors .
Q. How should researchers address contradictory bioactivity data across different assay systems (e.g., in vitro vs. in vivo)?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., serum protein interference, cell line variability). Validate findings using orthogonal assays (e.g., SPR for binding affinity, Western blot for target engagement). Pharmacokinetic studies (plasma stability, bioavailability) can explain discrepancies between in vitro potency and in vivo efficacy, as demonstrated in ’s xenograft models .
Q. What in vivo models are appropriate for evaluating this compound’s efficacy and toxicity?
- Methodological Answer : Rodent models (e.g., xenografts for oncology targets) are standard. Dose-ranging studies assess efficacy (tumor growth inhibition) and toxicity (organ histopathology, serum biomarkers). For CNS targets, blood-brain barrier penetration is measured via LC-MS/MS. Metabolite profiling (using UPLC-QTOF-MS) identifies potential toxic intermediates, as highlighted in ’s phase I trial preparations .
Q. Which computational tools are best suited for predicting off-target interactions or polypharmacology?
- Methodological Answer : Target prediction platforms (e.g., SwissTargetPrediction, PharmMapper) screen for off-targets using chemical similarity. Machine learning models (e.g., DeepAffinity) prioritize high-risk targets (e.g., hERG, CYP450s). Experimental validation via kinase profiling panels or radioligand binding assays reduces false positives, as described in ’s interaction studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
